
(E)-4-(3-Oxo-3-(3-(trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3-Oxo-3-(3-(trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-Oxo-3-(3-(trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acid typically involves the following steps:
Aldol Condensation: The initial step involves an aldol condensation reaction between 3-(trifluoromethyl)benzaldehyde and acetophenone to form the intermediate chalcone.
Oxidation: The chalcone intermediate is then subjected to oxidation using an appropriate oxidizing agent, such as potassium permanganate or chromium trioxide, to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-Oxo-3-(3-(trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(E)-4-(3-Oxo-3-(3-(trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(3-Oxo-3-(3-(trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(3-Oxo-3-(4-fluorophenyl)prop-1-en-1-yl)benzoic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and activity.
Uniqueness
The presence of the trifluoromethyl group in (E)-4-(3-Oxo-3-(3-(trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acid imparts unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11F3O3 |
|---|---|
Molecular Weight |
320.26 g/mol |
IUPAC Name |
4-[(E)-3-oxo-3-[3-(trifluoromethyl)phenyl]prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H11F3O3/c18-17(19,20)14-3-1-2-13(10-14)15(21)9-6-11-4-7-12(8-5-11)16(22)23/h1-10H,(H,22,23)/b9-6+ |
InChI Key |
JQLMLLPTDQZHPT-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


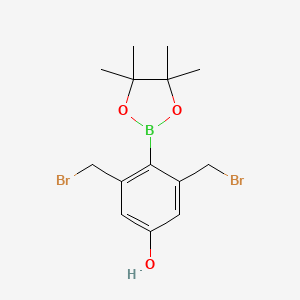
![5-Bromo-6-(tert-butyl)-4-methoxythieno[2,3-d]pyrimidine](/img/structure/B14901235.png)
![[19-ethyl-19-hydroxy-10-(1-hydroxypropyl)-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B14901253.png)
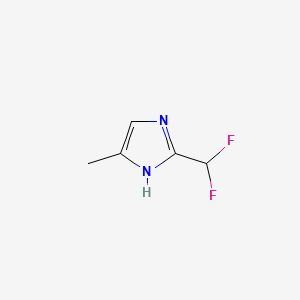
![(9H-Pyrido[3,4-b]indol-1-yl)methanamine](/img/structure/B14901257.png)
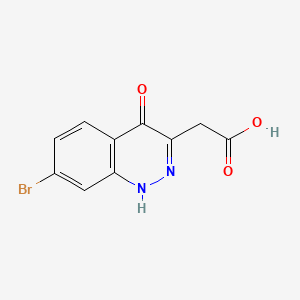
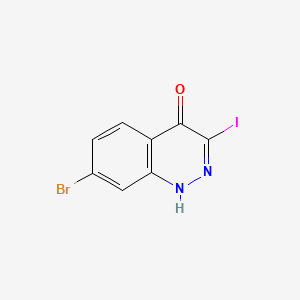
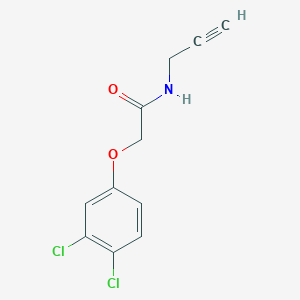
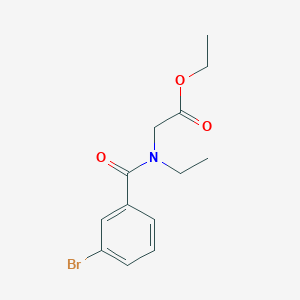
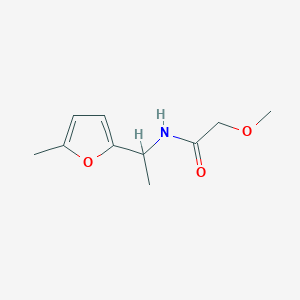
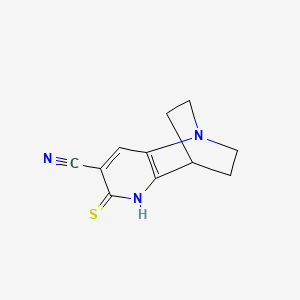
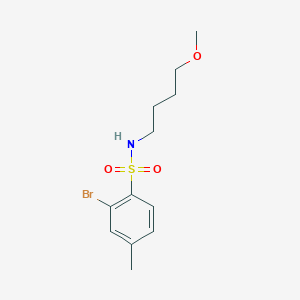
![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
![n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14901319.png)
